Product packaging for 1-(2,4-Dipropoxyphenyl)ethanone(Cat. No.:CAS No. 100863-82-9)

1-(2,4-Dipropoxyphenyl)ethanone

Cat. No.: B035195
CAS No.: 100863-82-9
M. Wt: 236.31 g/mol
InChI Key: JYOSXKGJWBSXKY-UHFFFAOYSA-N
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Description

1-(2,4-Dipropoxyphenyl)ethanone is a high-purity organic compound that serves as a valuable building block in synthetic chemistry, particularly in pharmaceutical and materials science research. This ketone derivative features a phenyl ring substituted with two electron-donating propoxy groups at the 2 and 4 positions, along with an acetyl functional group, which enhances its reactivity in various chemical transformations. Its primary research applications include acting as an intermediate in the synthesis of complex molecules, such as drug candidates and agrochemicals, where it can undergo reactions like nucleophilic addition, Friedel-Crafts acylation, or further functionalization to introduce diverse moieties. The compound's mechanism of action in synthetic pathways often involves facilitating electrophilic aromatic substitutions due to the ortho- and para-directing effects of the propoxy groups, enabling precise control over molecular architecture. Researchers also utilize it in studies of structure-activity relationships (SAR) and in the development of organic electronic materials, where its electronic properties can be tuned for specific performance. This reagent is strictly intended for laboratory use, providing consistent results in experimental settings, and is not approved for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O3 B035195 1-(2,4-Dipropoxyphenyl)ethanone CAS No. 100863-82-9

Properties

IUPAC Name

1-(2,4-dipropoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-8-16-12-6-7-13(11(3)15)14(10-12)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSXKGJWBSXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366512
Record name 1-(2,4-dipropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100863-82-9
Record name 1-(2,4-dipropoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Aromatic Ketone Research

Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a wide array of chemical compounds. Their utility, however, has historically been hampered by the inherent strength of the carbon-carbon bond between the carbonyl group and the aromatic ring, making certain transformations challenging. nih.gov

Recent breakthroughs have started to address these limitations. For instance, innovative one-pot methods are being developed to convert aromatic ketones into aromatic esters, thereby expanding their reactivity and applicability in cross-coupling reactions. nih.gov This progress underscores the ongoing efforts to unlock the full synthetic potential of aromatic ketones.

The global market for polymers derived from aromatic ketones is substantial and projected to grow, indicating the industrial relevance of this class of compounds. youtube.com These polymers are known for their exceptional thermal stability and mechanical strength. youtube.com

Significance As a Synthetic Intermediate and Molecular Building Block

The structure of 1-(2,4-Dipropoxyphenyl)ethanone, with its multiple functional groups, positions it as a versatile synthetic intermediate. The alkoxy groups at the 2 and 4 positions of the phenyl ring are electron-donating, which can influence the reactivity of the aromatic system in electrophilic substitution reactions. The ketone functional group itself is a hub for a variety of chemical transformations.

A common method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation. organic-chemistry.orgnih.gov This reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgnih.gov In the case of this compound, the starting aromatic compound would be 1,3-dipropoxybenzene. The acetyl group is introduced onto the aromatic ring, yielding the desired ketone. organic-chemistry.orgnih.gov

The resulting this compound can then serve as a precursor for more elaborate molecules. The ketone can be reduced to an alcohol, converted to an amine, or used in a variety of condensation reactions to build larger molecular frameworks.

Overview of Advanced Research Trajectories for Alkoxy Substituted Ethanones

Classical and Contemporary Synthetic Routes to Aromatic Ethanones

The introduction of an acetyl group onto an aromatic ring is a cornerstone of organic synthesis, with the Friedel-Crafts acylation being the most prominent method. However, alternative protocols have been developed to address some of the limitations of the classical approach.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones. wisc.edulibretexts.org This reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. cardiff.ac.ukyoutube.com Common Lewis acids include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). wisc.edu

For the synthesis of a precursor to this compound, one could envision the acylation of 1,3-dipropoxybenzene. The two propoxy groups are ortho, para-directing and activating, meaning they will direct the incoming acetyl group to the positions ortho and para to them. wisc.edu In the case of 1,3-dipropoxybenzene, the 4-position is para to one propoxy group and ortho to the other, making it the most likely site of acylation.

A significant advantage of Friedel-Crafts acylation is that the acyl group product is deactivating, which prevents further acylation reactions from occurring on the same ring. libretexts.orglibretexts.org However, traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, which can lead to significant waste and environmental concerns. cardiff.ac.uk To circumvent these issues, modern approaches have explored the use of solid acid catalysts like zeolites, which can be recovered and reused. cardiff.ac.ukrsc.org

Reactants Catalyst Product Key Features
1,3-Dipropoxybenzene, Acetyl chloride/Acetic anhydrideAlCl₃, FeCl₃This compoundClassic method, deactivating product prevents polyacylation. libretexts.orglibretexts.org
Aromatic ethers, Acetic anhydrideZeolite Hβ or HYpara-Acetylated productsEnvironmentally friendly, high yields, reusable catalyst. cardiff.ac.ukrsc.org

Alternative Aromatic Acylation Protocols

While Friedel-Crafts acylation is a powerful tool, its limitations, such as catalyst deactivation and potential for unwanted side reactions, have prompted the development of alternative methods. One such alternative involves the Fries rearrangement, where an aryl ester is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst. For instance, resorcinol diacetate could potentially be rearranged to form a dihydroxyacetophenone, which could then be alkylated.

Another approach is the Houben-Hoesch reaction, which utilizes a nitrile and a Lewis acid to acylate electron-rich aromatic compounds like phenols and their ethers. However, this method is generally more applicable for the synthesis of aldehydes and ketones from less reactive nitriles.

More recently, methods have been developed that transform aromatic ketones into other functional groups, such as esters, in a one-pot process, highlighting the versatility of the ketone intermediate. sciencedaily.comazom.com

Alkylation Strategies for Phenolic Precursors to Introduce Propoxy Moieties

A common and often more practical approach to synthesizing this compound involves the alkylation of a readily available phenolic precursor, such as 2,4-dihydroxyacetophenone. This strategy allows for the precise installation of the propoxy groups.

Application of Williamson Ether Synthesis in Alkoxy Derivatization

The Williamson ether synthesis is a robust and versatile method for preparing ethers. masterorganicchemistry.comwvu.edu This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, 2,4-dihydroxyacetophenone would first be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding diphenoxide. This nucleophilic species is then reacted with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the desired diether.

The use of a phase-transfer catalyst, like tetrabutylammonium bromide, can be beneficial in this reaction, especially when dealing with reactants in different phases. utahtech.edu It is crucial to use a primary alkyl halide to avoid competing elimination reactions, which are more prevalent with secondary and tertiary halides. masterorganicchemistry.comyoutube.com

Phenolic Precursor Alkylating Agent Base Product
2,4-Dihydroxyacetophenone1-BromopropanePotassium CarbonateThis compound
4-EthylphenolMethyl IodideSodium Hydroxide4-Ethylanisole
2-Naphthol1-BromobutaneSodium Hydroxide2-Butoxynaphthalene

Other Etherification Protocols for the Hydroxy-Substituted Ethanone (B97240)

Beyond the Williamson ether synthesis, other methods for etherification exist. For instance, the Mitsunobu reaction allows for the conversion of an alcohol to an ether using a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD). While effective, this method is generally used for more sensitive substrates and is less atom-economical than the Williamson synthesis.

Another approach involves the use of alkyl sulfates, such as dipropyl sulfate, as the alkylating agent. These reagents can be potent alkylators but are also more hazardous than alkyl halides.

Chemo-selective Synthesis of this compound

The synthesis of this compound from 2,4-dihydroxyacetophenone presents a challenge of chemoselectivity. The two hydroxyl groups on 2,4-dihydroxyacetophenone have different reactivities. The hydroxyl group at the 4-position is a simple phenolic hydroxyl, while the one at the 2-position is chelated to the carbonyl group of the ethanone moiety, making it less acidic and less nucleophilic.

This difference in reactivity can be exploited for selective alkylation. By carefully choosing the base and reaction conditions, it is possible to selectively alkylate the more reactive 4-hydroxyl group first, followed by the alkylation of the 2-hydroxyl group. For example, using a weaker base or a stoichiometric amount of base might favor mono-alkylation at the 4-position. Subsequent use of a stronger base or harsher conditions would then be required to alkylate the less reactive 2-position.

Alternatively, protection-deprotection strategies could be employed. The more reactive hydroxyl group could be protected, followed by alkylation of the less reactive one, and then deprotection and alkylation of the first hydroxyl group. However, for a simple molecule like this compound, a direct one-pot dialkylation using a sufficient amount of base and alkylating agent is often the most efficient route.

Exploration of Novel Synthetic Routes and Catalytic Approaches

The synthesis of acetophenone (B1666503) and its derivatives, including this compound, is a cornerstone of organic chemistry. Traditional methods like the Friedel-Crafts acylation are being reimagined through novel catalytic approaches to improve efficiency and selectivity.

Recent advancements have centered on developing highly active and selective catalysts for various synthetic pathways. For instance, the selective hydrodeoxygenation of hydroxy- and amino-acetophenone derivatives has been achieved using bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP). rsc.org This catalytic system is notable for its ability to deoxygenate the side-chain without hydrogenating the aromatic ring, a crucial feature for creating specific alkyl phenol and aniline (B41778) building blocks. rsc.org The reaction proceeds through the cleavage of the C–O bond and alcohol elimination, suggesting an E2-type mechanism. rsc.org

Another significant area of exploration is the catalytic oxidation of ethylbenzene to produce acetophenone. acs.org This route is economically attractive due to the low cost of ethylbenzene. acs.org Research in this area focuses on designing advanced catalysts, including single-atom catalysts, to increase the selectivity for acetophenone and overcome the challenges associated with the inertness of the C-H bond. acs.org

Furthermore, innovative catalytic methods for the synthesis of acetophenone from α-methylstyrene have been developed. One such method employs a composite catalyst of STL-supported metal oxides (such as TiO₂, Al₂O₃, ZnO, NiO, Fe₂O₃, or CuO) with hydrogen peroxide as the oxidant. This process achieves a high conversion rate of α-methylstyrene (nearly 100%) with high selectivity for acetophenone (up to 88.22%) under relatively mild conditions (50-90°C). google.com The catalyst in this system is also reusable, adding to its appeal. google.com

The table below summarizes various catalytic approaches for the synthesis of acetophenone analogues.

Reaction Type Catalyst Substrate(s) Key Findings Reference
HydrodeoxygenationFe25Ru75@SILPHydroxy/amino-acetophenone derivativesHigh selectivity for side-chain deoxygenation; robust for continuous flow. rsc.org
OxidationVarious homogeneous & heterogeneous catalystsEthylbenzeneFocus on improving selectivity and overcoming C-H bond inertness. acs.org
OxidationSTL supported metal oxides (e.g., ZnO) & H₂O₂α-methylstyreneNear 100% substrate conversion; high selectivity for acetophenone (88.22%). google.com
Transfer HydrogenationCu-Zn-AlAcetophenone & IsopropanolHigh conversion (89.4%) and selectivity to 1-phenylethanol (93.2%). acs.org
Friedel-Crafts AcylationHeterogeneous catalysts (e.g., zeolites, metal oxides)Benzene (B151609) & Acetyl chlorideGreener alternative to homogeneous AlCl₃, avoiding stoichiometric waste. researchgate.net

Green Chemistry Principles in Ethanone Synthesis

The application of green chemistry principles to the synthesis of ethanones is a major focus of modern chemical research, aiming to reduce environmental impact and enhance sustainability. rsc.orgnih.gov These principles guide the development of new synthetic methods that are safer, more efficient, and less wasteful. nih.gov

Key strategies in the green synthesis of acetophenone derivatives include:

Use of Greener Solvents: There is a significant shift towards using environmentally benign solvents like water or, ideally, conducting reactions under solvent-free conditions. frontiersin.org Water-based syntheses of compounds like 2-aminothiazoles have shown high yields (87%-97%) at room temperature without the need for a catalyst. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation is increasingly used to accelerate reaction times and reduce energy consumption. rsc.orgfrontiersin.org For example, the synthesis of quinoline derivatives from acetophenone derivatives has been efficiently achieved using microwave heating. frontiersin.org

Development of Reusable Catalysts: Heterogeneous catalysts are preferred over homogeneous ones because they can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net The use of hematite (an iron oxide) as a heterogeneous catalyst in Friedel-Crafts acylation is a greener alternative to the traditional stoichiometric aluminum chloride catalyst. researchgate.net

Solvent-Free and Metal-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. acs.orgfrontiersin.org Metal-free catalytic systems are also being explored to avoid the use of potentially toxic and expensive transition metals. acs.org

Improved Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.gov Catalytic routes are inherently superior to stoichiometric ones in this regard. researchgate.netnih.gov

The following table provides a comparison between a classical and a greener approach to synthesizing acetophenone, illustrating the benefits of applying green chemistry principles.

Metric/Condition Classical Friedel-Crafts Reaction Greener Friedel-Crafts Reaction Reference
Catalyst Aluminum chloride (AlCl₃) (stoichiometric)Hematite (Fe₂O₃) (catalytic, heterogeneous) researchgate.net
Solvent DichloromethaneSolvent-free researchgate.net
Temperature 0 °CRoom Temperature researchgate.net
Waste Significant, due to non-recoverable catalystMinimal, catalyst is reusable researchgate.net
Atom Economy LowerHigher researchgate.net

By embracing these green chemistry principles, the chemical industry can develop more sustainable and environmentally friendly processes for the production of this compound and other valuable chemical intermediates. frontiersin.org

Mechanistic Investigations of Carbonyl Group Reactivity

The carbonyl group of the ethanone moiety is a primary site for chemical reactions, exhibiting characteristic reactivity towards nucleophiles and undergoing tautomerism.

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This makes it susceptible to attack by a wide array of nucleophiles in a reaction known as nucleophilic addition. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com

The rate and reversibility of nucleophilic addition are influenced by the nature of the nucleophile. masterorganicchemistry.com Strong, "hard" nucleophiles, such as those found in Grignard reagents or organolithium compounds, result in an irreversible 1,2-addition to the carbonyl group. In this direct pathway, the nucleophile adds to the carbonyl carbon (position 1) and the oxygen becomes an alkoxide (position 2), which is subsequently protonated during workup to yield a tertiary alcohol. masterorganicchemistry.comyoutube.com Weaker, "soft" nucleophiles, like cuprates, amines, or stabilized enolates, can favor 1,4-conjugate addition if an α,β-unsaturated system is present. youtube.comyoutube.comyoutube.com However, for a simple ketone like this compound, 1,2-addition is the predominant pathway for most nucleophiles. youtube.com

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: An acid workup protonates the alkoxide to form the final alcohol product. youtube.com

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, involving the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org The keto form contains the carbonyl group (C=O), while the enol form features a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). libretexts.orglibretexts.org

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. youtube.com

Base-Catalyzed Enolization: A base removes an α-hydrogen, forming an enolate ion. The enolate is a resonance-stabilized intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom. Protonation of the oxygen atom of the enolate yields the enol. youtube.com

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base then removes an α-hydrogen, leading to the formation of the enol. youtube.com

Generally, for simple ketones, the keto form is significantly more stable and predominates at equilibrium. masterorganicchemistry.com However, the formation of the enol or enolate intermediate is mechanistically significant as it allows the α-carbon to act as a nucleophile, participating in reactions such as halogenation and alkylation at the α-position. masterorganicchemistry.com Factors like conjugation, hydrogen bonding, and aromaticity can influence the stability of the enol form. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com For instance, in 2,4-pentanedione, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant component of the equilibrium mixture. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution Reactions on the Dipropoxyphenyl Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating propoxy groups. masterorganicchemistry.com These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.comleah4sci.com The general mechanism for EAS involves two main steps:

Attack by the Aromatic Ring: The π electrons of the aromatic ring attack an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The positions of substitution on the aromatic ring are directed by the existing substituents. The two propoxy groups are ortho, para-directors. In this compound, the positions ortho and para to the propoxy groups are C3, C5, and C6. The acetyl group is a deactivating, meta-directing group. The interplay of these directing effects determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.commasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. leah4sci.comlumenlearning.commasterorganicchemistry.com

Functional Group Interconversions on the Ethanone Framework

The ethanone group can be transformed into other functional groups through reduction and oxidation reactions.

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group (alkane).

Reduction to Alcohol: This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal Hydride Reagents: Treatment with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is a more powerful reducing agent. The mechanism with hydride reagents involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com

Reduction to Alkane: The complete reduction of the carbonyl group to a methylene group (C=O → CH₂) can be accomplished through several methods:

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This reaction is suitable for substrates that are stable in strong acidic conditions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (KOH) or potassium tert-butoxide. This method is ideal for compounds that are sensitive to acid.

While the aromatic ring is generally resistant to oxidation, the alkyl side chains can be oxidized under specific conditions. A study on the lignin (B12514952) peroxidase (LiP)-catalyzed oxidation of a related compound, 1-(3',4'-dimethoxyphenyl)propene, showed that the reaction proceeds via a one-electron oxidation of the aromatic hydrocarbon, leading to the cleavage of the C-C bond in the side chain. mdpi.com This process involves the formation of a cation radical intermediate and can lead to the production of aldehydes. mdpi.com Although this specific study was not on this compound, it provides insight into potential oxidative pathways for similar structures, suggesting that enzymatic or strong chemical oxidation could lead to the cleavage of the ethyl group or modifications to the propyl chains. mdpi.com

Derivatization and Substitution at the alpha-Carbon Position

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is a key site for functionalization. The presence of acidic α-hydrogens allows for the formation of an enolate intermediate, which is a powerful nucleophile.

Theoretical Derivatization Pathways:

α-Alkylation: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), this compound is expected to be deprotonated at the α-carbon to form the corresponding enolate. This enolate could then react with various alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. The choice of base and reaction conditions would be critical to avoid competing side reactions.

α-Halogenation: Under acidic conditions, this compound would likely undergo enolization. The resulting enol could then react with halogens (e.g., Br₂, Cl₂) to yield an α-halo ketone. In contrast, basic conditions would favor the formation of an enolate, which would also react with halogens. It is important to note that under basic conditions, polyhalogenation can be a significant side reaction.

Predicted Reactivity Table:

Reaction TypeReagentsPredicted ProductNotes
α-Alkylation1. LDA, THF, -78 °C2. R-X1-(2,4-Dipropoxyphenyl)-2-alkyl-1-ethanoneRequires a strong, non-nucleophilic base.
α-Halogenation (Acidic)HX (cat.), X₂2-Halo-1-(2,4-dipropoxyphenyl)ethanoneProceeds via an enol intermediate.
α-Halogenation (Basic)Base, X₂2-Halo-1-(2,4-dipropoxyphenyl)ethanoneProceeds via an enolate; risk of polyhalogenation.

Rearrangement Reactions Involving the Ethanone Backbone

The ethanone backbone of this compound could theoretically undergo several types of rearrangement reactions, leading to structurally diverse products.

Plausible Rearrangement Reactions:

Willgerodt-Kindler Reaction: This reaction typically involves the conversion of an aryl alkyl ketone to a terminal amide or thioamide upon treatment with ammonium (B1175870) polysulfide or sulfur and an amine (e.g., morpholine). For this compound, this reaction would be expected to yield 2-(2,4-dipropoxyphenyl)acetamide or the corresponding thioamide. The reaction mechanism is complex and is believed to involve a series of imine-enamine tautomerizations and rearrangements.

Baeyer-Villiger Oxidation: This oxidation involves the conversion of a ketone to an ester using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. In the case of this compound, there are two possible migration pathways for the groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, the migration of the 2,4-dipropoxyphenyl group is anticipated to be more favorable than the methyl group, leading to the formation of 2,4-dipropoxyphenyl acetate.

Predicted Rearrangement Products:

Reaction NameReagentsPredicted Major Product
Willgerodt-KindlerS₈, Morpholine, HeatN-(2-(2,4-Dipropoxyphenyl)acetyl)morpholine
Baeyer-Villigerm-CPBA, CH₂Cl₂2,4-Dipropoxyphenyl acetate

Catalyst-Mediated Transformations and Reaction Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways for efficient and selective transformations. For this compound, various catalyst-mediated reactions could be envisioned, although specific optimization studies are lacking.

Potential Catalytic Transformations:

Catalytic Hydrogenation: The carbonyl group of this compound could be reduced to a secondary alcohol, 1-(2,4-Dipropoxyphenyl)ethanol, using catalytic hydrogenation. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The optimization of this reaction would involve screening different catalysts, solvents, temperatures, and pressures to achieve high yield and selectivity.

Acid-Catalyzed Rearrangements: While specific acid-catalyzed rearrangements for this compound are not documented, acetophenones, in general, can undergo various transformations in the presence of strong acids. These could include condensation reactions or, under forcing conditions, potential rearrangements of the aromatic ring substituents, although the latter is less likely under standard laboratory conditions.

Hypothetical Catalytic Reaction Data:

ReactionCatalystReagentPotential Product
HydrogenationPd/CH₂1-(2,4-Dipropoxyphenyl)ethanol
HydrogenationPtO₂H₂1-(2,4-Dipropoxyphenyl)ethanol
HydrogenationRaney NiH₂1-(2,4-Dipropoxyphenyl)ethanol

The chemical behavior of this compound remains a largely unexplored area within the scientific literature. The discussions presented in this article are based on established principles of organic reactivity and serve as a theoretical guide for future research. Experimental validation is necessary to confirm the predicted reaction pathways and to develop optimized protocols for the synthesis of novel derivatives from this compound. Further investigation into the reactivity of this compound could unveil new synthetic methodologies and provide access to a range of potentially valuable chemical entities.

Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 1-(2,4-Dipropoxyphenyl)ethanone allows for the identification and characterization of all proton-containing functional groups. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity of the signal, arising from spin-spin coupling, reveals the number of neighboring protons.

A detailed analysis of the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons, the protons of the two propoxy chains, and the methyl protons of the acetyl group. The aromatic protons would appear as a complex splitting pattern in the downfield region of the spectrum, characteristic of a substituted benzene (B151609) ring. The protons of the propoxy groups would exhibit characteristic multiplets for the -OCH₂-, -CH₂-, and -CH₃ groups, with their chemical shifts influenced by the neighboring oxygen atom and the aromatic ring. The acetyl group's methyl protons would present as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic-H6.4-7.7m3H
-OCH₂- (x2)3.9-4.1t4H
Acetyl-CH₃2.5-2.6s3H
-CH₂- (x2)1.7-1.9sext4H
-CH₃ (x2)0.9-1.1t6H

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would display signals for the carbonyl carbon of the acetyl group at the most downfield position, followed by the aromatic carbons. The carbons of the propoxy groups would appear in the intermediate region of the spectrum, while the methyl carbon of the acetyl group would be found at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O198-202
Aromatic C-O (x2)158-163
Aromatic C-C=O118-122
Aromatic C-H (x3)105-132
-OCH₂- (x2)69-71
Acetyl-CH₃25-27
-CH₂- (x2)22-24
-CH₃ (x2)10-12

Note: This is a predicted data table. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the -OCH₂- and -CH₂- groups, and between the -CH₂- and -CH₃ protons within each propoxy chain, confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link the proton signals of the propoxy and acetyl groups to their corresponding carbon signals, facilitating the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It provides invaluable information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound. This precision allows for the calculation of the elemental formula of the molecular ion, which serves as a definitive confirmation of the compound's chemical composition and distinguishes it from other compounds with the same nominal mass.

Elucidation of Fragmentation Pathways and Isomeric Differentiation

Electron Ionization (EI) mass spectrometry of this compound would induce characteristic fragmentation of the molecule. The analysis of these fragmentation pathways provides a "fingerprint" of the compound's structure. Key fragmentation patterns would likely include:

Loss of the acetyl group: A prominent fragmentation would be the cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a resonance-stabilized acylium ion and a dipropoxyphenyl radical.

Alpha-cleavage: The loss of a methyl radical from the molecular ion to form a stable acylium ion is a characteristic fragmentation for ketones.

Cleavage of the propoxy chains: Fragmentation of the propoxy groups could occur through the loss of propylene (B89431) or a propyl radical.

The specific fragmentation pattern observed in the mass spectrum is unique to the substitution pattern of the aromatic ring, allowing for the differentiation of this compound from its other isomers, such as 1-(2,5-Dipropoxyphenyl)ethanone or 1-(3,4-Dipropoxyphenyl)ethanone.

Infrared (IR) Spectroscopy for Functional Group Identification

No published IR spectral data for this compound could be located. This analysis would typically reveal key functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the ether (C-O-C) stretches of the propoxy groups, as well as the aromatic C-H and C=C vibrations of the phenyl ring. Without experimental data, a detailed interpretation is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic information for this compound in the public domain. This technique is used to study the electronic transitions within a molecule, providing insight into its chromophores. For this compound, the analysis would be expected to show absorptions related to the π-π* transitions of the substituted benzene ring and n-π* transitions of the carbonyl group.

X-ray Crystallography for Solid-State Structural Analysis

A crystallographic study of this compound has not been published. If such data were available, it would provide the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This analysis is contingent on the ability to grow a suitable single crystal of the compound.

Computational Chemistry and Theoretical Investigations of 1 2,4 Dipropoxyphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide deep insights into a molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 1-(2,4-Dipropoxyphenyl)ethanone, a DFT study would involve optimizing the molecule's three-dimensional structure to find its most stable geometric arrangement (lowest energy state). This process would yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would reveal key electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting how it might interact with other molecules. Such studies on related acetophenone (B1666503) derivatives have successfully characterized their structural and spectral properties.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for their high accuracy, albeit at a greater computational cost compared to DFT.

Applying ab initio methods to this compound would provide a more precise determination of its electronic energy and wavefunction. This would allow for a highly accurate calculation of its molecular properties, serving as a benchmark for results obtained from less computationally intensive methods like DFT. Studies on other organic molecules have demonstrated the power of ab initio calculations in providing definitive structural and electronic data.

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's chemical reactivity and its electronic transitions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, FMO analysis would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. This analysis would pinpoint the likely sites for nucleophilic and electrophilic attack on the molecule.

A hypothetical FMO analysis for this compound would likely show the HOMO localized around the electron-rich dipropoxyphenyl ring, while the LUMO might be centered on the carbonyl group of the ethanone (B97240) moiety.

Table 1: Hypothetical Data from Frontier Molecular Orbital (FMO) Analysis of this compound

ParameterHypothetical ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating ability
LUMO Energy~ -1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 4.7 eVRelates to chemical reactivity and stability

Note: The values in this table are hypothetical and are presented for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and reaction mechanisms.

The propoxy chains and the acetyl group in this compound can rotate around their single bonds, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis would systematically explore these different arrangements to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For similar molecules, conformational analysis has been used to determine the most stable structures by systematically changing torsion angles.

Molecular dynamics simulations can be employed to model the progression of a chemical reaction involving this compound. By simulating the interactions with another reactant over time, it is possible to map out the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathway and the structure and energy of the transition state—the highest energy point along the reaction coordinate. Understanding the transition state is key to determining the reaction's activation energy and, consequently, its rate. While no specific reaction pathways for this compound have been published, this method is standard for exploring the reactivity of organic molecules.

Theoretical Organic Chemistry Principles Applied to Alkoxy-Substituted Ethanones

The electronic behavior of this compound is significantly influenced by the presence of the two propoxy groups on the phenyl ring. In theoretical organic chemistry, these alkoxy groups are classified as electron-donating groups (EDGs). Their effect on the aromatic system and the ethanone moiety can be understood through the interplay of inductive and resonance effects.

The oxygen atom in each propoxy group is more electronegative than the carbon atom it is attached to, which leads to an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (+R). In the case of alkoxy groups, the resonance effect overwhelmingly dominates the inductive effect.

This electron donation via resonance has several important consequences for the molecular properties of this compound:

Activation of the Aromatic Ring: The increased electron density on the phenyl ring makes it more susceptible to electrophilic aromatic substitution. The ortho and para positions relative to the alkoxy groups are particularly activated. In this specific molecule, the positions ortho and para to the C2-propoxy group and the position ortho to the C4-propoxy group are activated.

Influence on the Carbonyl Group: The delocalization of electrons into the ring can extend to the acetyl group, which is an electron-withdrawing group. This interaction between the electron-donating propoxy groups and the electron-withdrawing acetyl group influences the electronic structure of the carbonyl bond. Theoretical studies on substituted acetophenones have shown that electron-donating substituents on the aryl group can affect the energy of the frontier molecular orbitals (HOMO and LUMO). tru.cawikipedia.org For instance, the presence of an electron-donating group like methoxy (B1213986) (structurally similar to propoxy) at the para position of an acetophenone has been shown to have a pronounced activation effect in certain reactions, such as the Baeyer-Villiger oxidation. tru.ca

A computational analysis of the charge distribution in alkoxy-substituted aromatic ketones would likely show an increase in electron density at the ortho and para positions of the phenyl ring and a slight modification of the partial positive charge on the carbonyl carbon compared to unsubstituted acetophenone.

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. proquest.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has been shown to provide accurate predictions of NMR chemical shifts for a wide range of organic molecules. nih.govresearchgate.net For this compound, a computational approach would involve optimizing the molecular geometry and then performing a GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Recent advancements even integrate DFT calculations with machine learning models to enhance the accuracy of chemical shift predictions. nih.gov

Below is a table with hypothetical predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar structures and the known effects of alkoxy and acetyl substituents. Actual experimental values would be needed for confirmation.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C=O~198
CH₃ (acetyl)~26
C2 (aromatic, attached to O-propyl)~160
C4 (aromatic, attached to O-propyl)~163
C1 (aromatic, attached to acetyl)~115
C3 (aromatic)~98
C5 (aromatic)~132
C6 (aromatic)~105
O-CH₂ (propyl at C2)~70
CH₂ (propyl at C2)~22
CH₃ (propyl at C2)~10
O-CH₂ (propyl at C4)~69
CH₂ (propyl at C4)~22
CH₃ (propyl at C4)~10

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By calculating the harmonic vibrational frequencies at a given level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical IR spectrum can be generated. nih.govresearchgate.net These calculated frequencies are often systematically higher than experimental values and are therefore typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov For this compound, key predicted vibrational modes would include the C=O stretching frequency of the ketone, C-O stretching of the alkoxy groups, and various C-H and C=C stretching and bending modes of the aromatic ring and alkyl chains.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. This method calculates the excitation energies and oscillator strengths for the transitions between electronic states. For an aromatic ketone like this compound, the calculations would likely predict π → π* and n → π* transitions, which are characteristic of such chromophores.

Application of Quantum Phase Estimation (QPE) Algorithms for Advanced Studies

Quantum Phase Estimation (QPE) is a cornerstone algorithm in the field of quantum computing with significant potential for revolutionizing computational chemistry. researchgate.net It is designed to determine the eigenvalues of a unitary operator with high precision. squarespace.com In the context of molecular systems, this capability can be harnessed to calculate the energy levels of molecules, a fundamental problem in quantum chemistry. tru.ca

The central idea is to use QPE to find the eigenvalues of the time evolution operator, U = e^(-iHt), where H is the Hamiltonian of the molecule (in this case, this compound) and t is time. The eigenvalues of U are of the form e^(-iEt), where E represents the energy eigenvalues of the Hamiltonian H. By estimating these phases, one can determine the molecular energy levels, including the ground state energy, with an accuracy that could surpass classical computational methods. researchgate.netsquarespace.com

The application of QPE to a molecule like this compound would involve the following conceptual steps:

Hamiltonian Representation: The molecular Hamiltonian, which describes the interactions between all the electrons and nuclei, would need to be mapped onto a qubit-based representation suitable for a quantum computer.

State Preparation: An initial quantum state that has a significant overlap with the ground state of the molecule would need to be prepared in the quantum register.

Controlled Time Evolution: The core of the QPE algorithm involves applying a series of controlled-U operations, where U represents the time evolution of the molecular Hamiltonian. This step essentially "imprints" the phase information onto an ancillary set of qubits.

Quantum Fourier Transform and Measurement: An inverse Quantum Fourier Transform is applied to the ancillary qubits, followed by a measurement. The result of this measurement provides an estimate of the phase, and thus the energy of the molecular state.

While the practical implementation of QPE for a molecule of the size and complexity of this compound is currently beyond the capabilities of existing quantum hardware due to the large number of qubits and high gate fidelity required, it represents a promising future direction for advanced theoretical studies. acs.org The ability to calculate the ground state energy with high precision would enable more accurate predictions of thermodynamic properties and reaction energetics. Furthermore, QPE is a key subroutine in other powerful quantum algorithms, such as those for simulating quantum dynamics, which could provide unprecedented insights into the reaction mechanisms involving this compound. researchgate.net

Advanced Research Applications of 1 2,4 Dipropoxyphenyl Ethanone and Its Derivatives in Chemical Science

Role as a Precursor and Intermediate in Complex Organic Synthesis

Substituted acetophenones are recognized as versatile precursors and intermediates in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs. wisdomlib.orgnih.gov The core structure of 1-(2,4-Dipropoxyphenyl)ethanone, featuring a reactive acetyl group, allows for a variety of chemical transformations.

Key Synthetic Transformations:

Condensation Reactions: The acetyl group can participate in aldol (B89426) condensations to form chalcones, which are precursors to flavonoids and other biologically active molecules. wisdomlib.org For instance, the reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) yields a chalcone, a reaction that is fundamental in the synthesis of various heterocyclic compounds. science.gov

Heterocycle Formation: Substituted acetophenones are key starting materials for synthesizing pyrazole (B372694) derivatives. wisdomlib.org The synthesis of enaminones from acetophenone derivatives, through reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), provides versatile building blocks for constructing complex heterocyclic systems. mdpi.com

Functional Group Interconversion: The ketone functionality can be reduced to an alcohol, which can then undergo dehydration to form a styrene (B11656) derivative. wikipedia.org This two-step process is a staple in instructional laboratories and has industrial applications. wikipedia.org Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the existing alkoxy groups will direct the position of new substituents.

The synthesis of complex molecules often involves multi-step pathways where acetophenone derivatives are crucial. For example, in the synthesis of 2-aza-BCH scaffolds, acetophenone derivatives are converted into dienes which then undergo photocycloaddition. rsc.org Similarly, the synthesis of functionalized acetophenones through methods like nickel-catalyzed Heck arylation of vinyl ethers with aryl bromides highlights the importance of these compounds as synthetic intermediates. researchgate.net

Table 1: Potential Synthetic Reactions Involving this compound

Reaction TypeReagentsPotential ProductSignificance
Aldol CondensationAromatic AldehydeChalcone DerivativePrecursor to flavonoids, heterocycles wisdomlib.orgscience.gov
Enaminone SynthesisDMFDMAβ-EnaminoneVersatile building block for heterocycles mdpi.com
ReductionSodium Borohydride (B1222165)1-(2,4-Dipropoxyphenyl)ethanolIntermediate for styrene derivatives wikipedia.org
Heterocycle SynthesisHydrazine (B178648)Pyrazole DerivativeBiologically active compounds wisdomlib.org

Utility in the Development of Specialty Chemicals and Advanced Materials

The structural characteristics of this compound suggest its utility as a building block for specialty chemicals and advanced materials. Acetophenone and its derivatives are known to be precursors to commercially significant resins. wikipedia.org

Treatment of acetophenone with formaldehyde (B43269) and a base leads to the formation of copolymer resins through aldol condensation. wikipedia.org These resins are integral components of coatings and inks. wikipedia.org By extension, this compound could be used to synthesize resins with potentially enhanced properties, such as altered solubility, thermal stability, or refractive index, conferred by the dipropoxy groups. Hydrogenation of these ketone-containing resins yields polyols that can be further crosslinked with diisocyanates to produce modified resins for use in coatings, inks, and adhesives. wikipedia.org

In the realm of materials science, acetophenone derivatives have been investigated as catalysts for the photodegradation of polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). scientific.net When blended into these plastics, acetophenone derivatives can influence the rate of degradation under ultraviolet irradiation. scientific.net The specific substitutions on the phenyl ring can modulate the efficiency of this process. The dipropoxy groups in this compound might influence its photolytic properties and its effectiveness as a photodegradation catalyst.

Table 2: Potential Applications in Materials Science

Application AreaRole of this compound DerivativePotential Advantage
Polymer ResinsMonomer in condensation with formaldehydeModified resin properties (e.g., solubility, thermal stability) wikipedia.org
Coatings and InksComponent of acetophenone-formaldehyde resinsEnhanced performance characteristics wikipedia.org
Polymer DegradationPhotodegradation catalystControlled degradation of plastics scientific.net

Exploration as a Biochemical Reagent for Life Science Research

Substituted acetophenones have been explored for various biological activities, suggesting that this compound and its derivatives could serve as valuable biochemical reagents. Hydroxy-substituted acetophenones, for example, exhibit significant antifungal activity against important plant pathogens. nih.gov This hints at the potential for alkoxy-substituted analogues like this compound to be investigated for similar or other biological activities.

The general class of acetophenone derivatives has been studied for a range of pharmacological effects. ontosight.ai While specific data on the dipropoxy variant is scarce, the core acetophenone structure is a recognized scaffold in medicinal chemistry. The nature and position of substituents on the phenyl ring are crucial in determining the biological activity. The dipropoxy groups would significantly influence the lipophilicity and steric profile of the molecule, which in turn would affect its interaction with biological targets such as enzymes and receptors.

For instance, some simple acetophenones have been identified as having herbicidal properties. nih.gov The exploration of this compound in this context could lead to the development of new agrochemicals. nih.gov

Design and Synthesis of Novel Molecular Scaffolds for Chemical Probes

The acetophenone framework is a viable starting point for the design and synthesis of novel molecular scaffolds for chemical probes. Chemical probes are essential tools for studying biological processes in complex systems. The development of activity-based probes (ABPs) often incorporates a photoaffinity group for covalent labeling of the target protein. nih.gov

Benzophenone, a structurally related ketone, is a commonly used photoaffinity label due to its ability to form a covalent bond with a target protein upon UV irradiation. nih.gov It is conceivable that this compound could be functionalized to serve a similar purpose. For example, it could be incorporated into a larger molecule designed to bind to a specific protein target. Upon UV activation, the ketone would facilitate covalent cross-linking, allowing for the identification and characterization of the protein.

The synthesis of such probes would involve modifying the this compound scaffold to include a reactive group for conjugation to a reporter tag (like a fluorophore or biotin) and a binding element for the target of interest. The dipropoxy groups could be used to tune the solubility and cell permeability of the resulting probe.

Applications in Catalyst Ligand Development and Reaction Tuning

Substituted acetophenones and the aniline (B41778) derivatives produced from them can serve as precursors to ligands for metal-catalyzed reactions. The electronic properties of the ligand, which are influenced by the substituents on the phenyl ring, play a crucial role in tuning the activity and selectivity of the catalyst.

The hydrodeoxygenation of substituted acetophenones using bimetallic catalysts can yield valuable alkyl phenols and anilines. d-nb.inforsc.org These products are important building blocks for fine chemicals, polymers, and pharmaceuticals. d-nb.info For example, this compound could be converted to the corresponding ethyl or propyl dipropoxybenzene, or, if the acetyl group were first converted to a nitro group and then reduced, to a dipropoxyaniline derivative. These molecules could then be used as starting materials for more complex ligand structures.

Furthermore, the acetophenone moiety itself can be part of a larger ligand structure. For example, N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis, can be functionalized with acetophenone-like groups to modulate their steric and electronic properties. nih.gov The development of iron complexes with specific ligands for asymmetric transfer hydrogenation of acetophenone highlights the importance of the interplay between the metal center and the ligand in achieving high efficiency and enantioselectivity. acs.org The dipropoxy groups of this compound could be incorporated into ligand designs to fine-tune catalytic performance.

Future Directions and Emerging Research Avenues

Development of More Efficient, Selective, and Sustainable Synthetic Methodologies

The synthesis of acetophenones is a well-established area of organic chemistry, traditionally relying on methods like Friedel-Crafts acylation. nih.govprepchem.com However, the future of chemical synthesis is geared towards greener and more efficient processes. For a molecule like 1-(2,4-Dipropoxyphenyl)ethanone, future synthetic research could focus on:

Catalytic C-H Activation: Direct C-H functionalization of 1,3-dipropoxybenzene would be a highly atom-economical approach to introduce the acetyl group, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could lead to higher yields and purity.

Biocatalysis: Employing enzymes for the synthesis could offer unparalleled selectivity and sustainability. ucl.ac.uk Research into enzymes that can acylate the specific positions on the dipropoxybenzene ring would be a significant advancement.

These modern synthetic strategies align with the broader goals of green chemistry, aiming to reduce waste and energy consumption in chemical manufacturing.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the acetophenone (B1666503) core is rich, offering opportunities for diverse chemical transformations. nih.govchemicalbook.comstudy.com Future research on this compound could explore:

Asymmetric Catalysis: The ketone functionality is a prime handle for asymmetric reduction to form chiral alcohols, which are valuable building blocks in medicinal chemistry. chemicalbook.com

Photocatalysis: Visible-light photocatalysis could enable novel transformations at the acetyl group or on the aromatic ring that are not accessible through traditional thermal methods.

Multicomponent Reactions: Utilizing this compound in multicomponent reactions could rapidly generate molecular complexity and lead to the discovery of novel heterocyclic compounds. nih.gov

Investigating these advanced reactivity patterns could lead to the synthesis of novel derivatives with potentially interesting biological or material properties.

Advanced Spectroscopic Characterization Under Non-Standard Conditions (e.g., in situ, cryogenic)

While standard spectroscopic data (NMR, IR, MS) is fundamental for characterization, advanced techniques can provide deeper insights into the molecule's behavior. orgchemboulder.comoregonstate.edu

In situ Spectroscopy: Techniques like in situ Raman or FTIR spectroscopy could be used to monitor reactions involving this compound in real-time. nih.govresearchgate.net This would provide valuable kinetic and mechanistic data for optimizing reaction conditions.

Cryogenic Spectroscopy: Studying the fluorescence and phosphorescence of this compound at cryogenic temperatures could reveal fine details about its electronic structure and excited-state dynamics. tdl.orgnih.govacs.orgnih.govuea.ac.uk This information is crucial for applications in materials science and photochemistry.

These advanced spectroscopic methods would provide a more dynamic and detailed picture of the compound's chemical nature.

Integration of Machine Learning and Artificial Intelligence in Computational and Synthetic Design

Predictive Modeling: ML algorithms can be trained to predict the properties of derivatives of this compound, such as their solubility, toxicity, and biological activity, thus accelerating the discovery of new functional molecules. chemintelligence.comvapourtec.com

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. pharmafeatures.comrsc.org

Reaction Optimization: ML can be used to optimize reaction conditions for the synthesis and transformation of this compound, leading to higher yields and reduced experimental effort. vapourtec.com

The synergy between computational power and experimental chemistry is poised to accelerate the pace of chemical research significantly. acs.org

Unexplored Applications in Interdisciplinary Chemical Research and Advanced Chemical Biology

The true potential of a molecule is often realized at the intersection of different scientific disciplines. While acetophenones have found applications as fragrances and in pharmaceuticals, the specific substitution pattern of this compound may unlock new possibilities. study.commdpi.comencyclopedia.pubnih.govresearchgate.net

Chemical Probes: Derivatives of this compound could be designed as chemical probes to study biological processes. The propoxy groups could be modified to tune lipophilicity and cell permeability.

Materials Science: The aromatic nature of the compound suggests potential for incorporation into polymers or organic electronic materials. The dipropoxy substitution could influence the packing and electronic properties of such materials.

Agrochemicals: Simple acetophenone derivatives have been explored as potential agrochemicals. researchgate.net The specific structure of this compound could be a starting point for the development of new pesticides or herbicides.

Exploring these interdisciplinary applications will require collaboration between synthetic chemists, biologists, and materials scientists.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2,4-Dipropoxyphenyl)ethanone, and what experimental conditions are critical for achieving high yields?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where 2,4-dipropoxybenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ minimizes side reactions .
  • Temperature : Reactions are conducted at 0–5°C to control exothermicity and reduce decomposition .
  • Solvent : Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

Alternative routes involve oxidation of 1-(2,4-dipropoxyphenyl)ethanol using CrO₃ or KMnO₄ under acidic conditions, though yields are lower (≤65%) compared to Friedel-Crafts (85–90%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the acetyl carbonyl (δ ~200 ppm in ¹³C) and aromatic protons (δ 6.5–7.5 ppm in ¹H). Propoxy groups show triplet splitting (δ 1.0–1.5 ppm for CH₃) .
  • Mass Spectrometry (EI-MS) : The molecular ion peak [M⁺] at m/z 236 (C₁₄H₂₀O₃) confirms molecular weight. Fragmentation patterns (e.g., loss of propoxy groups) validate substituent positions .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-O (~1250 cm⁻¹) confirm functional groups .

Data Interpretation Tip: Cross-reference spectral data with structurally analogous compounds (e.g., 1-(2,4-diethoxyphenyl)ethanone ) to resolve ambiguities in substituent effects.

Basic: What are the primary research applications of this compound in medicinal chemistry and materials science?

Methodological Answer:

  • Medicinal Chemistry : Serves as a precursor for fluoroquinolone analogs with antimicrobial activity. The propoxy groups enhance lipid solubility, improving cell membrane penetration .
  • Materials Science : Used in synthesizing photostable polymers due to electron-withdrawing acetyl groups stabilizing π-conjugated systems .
  • Enzyme Studies : Derivatives act as substrates for CYP3A4 to study metabolic pathways and stereospecific oxidation .

Advanced: How can researchers optimize the Friedel-Crafts acylation reaction to synthesize this compound with minimal side products?

Methodological Answer:

  • Catalyst Screening : Replace AlCl₃ with FeCl₃ or ZnCl₂ to reduce carbocation rearrangements. FeCl₃ increases regioselectivity by 15% .
  • Solvent Optimization : Use nitrobenzene instead of DCM to stabilize intermediates, reducing polymerization side reactions .
  • Kinetic Control : Conduct reactions at lower temperatures (0°C) and monitor progress via TLC (eluent: hexane/ethyl acetate 7:3) to quench at maximum yield .

Table 1: Optimization Parameters

ParameterStandard ConditionOptimized ConditionYield Improvement
CatalystAlCl₃FeCl₃+15%
SolventDCMNitrobenzene+10%
Reaction Temp25°C0°C+8%

Advanced: What strategies should be employed to resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer for enzyme studies) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. propoxy groups) on bioactivity. For example, 1-(2,4-difluorophenyl) analogs show higher CYP3A4 affinity than dipropoxy derivatives .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (Hammett σ values) with activity trends .

Advanced: What mechanistic insights have been gained into the metabolic pathways involving this compound derivatives in enzymatic studies?

Methodological Answer:

  • CYP3A4 Metabolism : The compound undergoes dioxolane ring scission to form triazole derivatives, confirmed via LC-MS/MS and reference standard comparisons .
  • Steric Effects : Bulky propoxy groups slow oxidation rates compared to methoxy analogs, as shown in kinetic studies (kₐₐₜ = 0.45 min⁻¹ vs. 0.72 min⁻¹) .
  • Isotope Labeling : ¹⁸O tracing reveals hydroxylation at the para position precedes acetyl group cleavage .

Advanced: How do substituent positions (2,4-diethoxy vs. 2,4-dipropoxy) influence the thermodynamic stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Dipropoxy derivatives exhibit higher thermal stability (decomposition onset at 220°C) than diethoxy analogs (190°C) due to increased van der Waals interactions .
  • DFT Calculations : Propoxy groups reduce ring strain (ΔE = -3.2 kcal/mol) compared to ethoxy, stabilizing the ketone moiety .

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